Cas no 2227819-48-7 (rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate)
![rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate structure](https://ja.kuujia.com/scimg/cas/2227819-48-7x500.png)
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-1871903
- rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate
- 2227819-48-7
-
- インチ: 1S/C14H20N2O3/c1-14(2,3)19-13(18)16-8-4-5-12(17)10(6-8)9-7-11(9)15/h4-6,9,11,17H,7,15H2,1-3H3,(H,16,18)/t9-,11+/m0/s1
- InChIKey: RQOYNTJETULCIO-GXSJLCMTSA-N
- ほほえんだ: OC1=CC=C(C=C1[C@@H]1C[C@H]1N)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 264.14739250g/mol
- どういたいしつりょう: 264.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1871903-0.05g |
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate |
2227819-48-7 | 0.05g |
$1440.0 | 2023-06-01 | ||
Enamine | EN300-1871903-0.25g |
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate |
2227819-48-7 | 0.25g |
$1577.0 | 2023-06-01 | ||
Enamine | EN300-1871903-0.1g |
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate |
2227819-48-7 | 0.1g |
$1508.0 | 2023-06-01 | ||
Enamine | EN300-1871903-0.5g |
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate |
2227819-48-7 | 0.5g |
$1646.0 | 2023-06-01 | ||
Enamine | EN300-1871903-10.0g |
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate |
2227819-48-7 | 10g |
$7373.0 | 2023-06-01 | ||
Enamine | EN300-1871903-1.0g |
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate |
2227819-48-7 | 1g |
$1714.0 | 2023-06-01 | ||
Enamine | EN300-1871903-2.5g |
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate |
2227819-48-7 | 2.5g |
$3362.0 | 2023-06-01 | ||
Enamine | EN300-1871903-5.0g |
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate |
2227819-48-7 | 5g |
$4972.0 | 2023-06-01 |
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate 関連文献
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamateに関する追加情報
Rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate (CAS No. 2227819-48-7): A Comprehensive Overview
Rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate (CAS No. 2227819-48-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a prodrug or protecting group, plays a crucial role in the development of novel therapeutic agents and the optimization of drug delivery systems. The unique structural features of this compound, particularly the tert-butyl carbamate and aminocyclopropyl moieties, contribute to its stability and bioavailability, making it a valuable tool in various biochemical and pharmacological applications.
The chemical structure of rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate is characterized by a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an aminocyclopropyl moiety. This intricate arrangement provides the compound with several advantageous properties, including enhanced solubility and reduced toxicity. The racemic nature of the compound indicates that it consists of equal amounts of two enantiomers, which can have different biological activities and pharmacokinetic profiles.
Recent studies have highlighted the potential of rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs. The compound's ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway, has been extensively investigated and validated through both in vitro and in vivo experiments.
In addition to its anti-inflammatory effects, rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate has also demonstrated potential as an antitumor agent. Studies conducted by researchers at the National Cancer Institute have revealed that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The selective cytotoxicity of this compound against cancer cells, while sparing normal cells, makes it an attractive candidate for further preclinical and clinical evaluation.
The synthesis of rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate involves a series of well-defined chemical reactions that ensure high purity and yield. The key steps include the formation of the tert-butyl carbamate group from an amine precursor and the subsequent coupling with a substituted phenol. The racemic mixture can be obtained through chiral resolution techniques or by using chiral catalysts during the synthesis process. These synthetic methods are well-documented in the literature and have been optimized for large-scale production.
The pharmacokinetic properties of rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate have been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and long half-life make it suitable for chronic administration regimens. Furthermore, the compound's low toxicity profile has been confirmed through various toxicological studies, including acute and chronic toxicity tests in animal models.
Clinical trials are currently underway to evaluate the safety and efficacy of rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and shows promising therapeutic effects in patients with inflammatory diseases and certain types of cancer. These findings have paved the way for more advanced clinical trials to further validate its potential as a novel therapeutic agent.
In conclusion, rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate (CAS No. 2227819-48-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of new therapeutic agents targeting inflammatory diseases and cancer. Ongoing research and clinical trials are expected to provide further insights into its mechanisms of action and clinical applications.
2227819-48-7 (rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate) 関連製品
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 2097889-60-4(1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)
- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)
- 161887-05-4(3-(1H-Imidazol-2-yl)aniline)
- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)
- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)
- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)
- 1428359-54-9(N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-5-methyl-1,2-oxazole-4-carboxamide)
- 1256824-06-2(4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)